molecular formula C21H21NO4S B12106509 2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid

2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12106509
M. Wt: 383.5 g/mol
InChI Key: VECJPTXHAYWGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of an amino acid derivative with a thioester to form the thiazolidine ring.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reactions and high yield.

    Purification: Using techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.

    Substitution: The Fmoc group can be substituted under basic conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Studies: Used to study enzyme-substrate interactions due to its structural complexity.

Medicine

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid involves:

    Protecting Group Function: The Fmoc group protects the amino acid during peptide synthesis and is removed under basic conditions.

    Molecular Targets: Primarily targets amino acids and peptides.

    Pathways Involved: Involves pathways related to peptide bond formation and protection.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

  • Structural Complexity : The presence of the thiazolidine ring and the Fmoc group makes it unique.
  • Versatility : Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.

This detailed article provides a comprehensive overview of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECJPTXHAYWGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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